N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

CAS No.: 923145-57-7

Cat. No.: VC7150572

Molecular Formula: C19H16BrNO4

Molecular Weight: 402.244

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923145-57-7 |

|---|---|

| Molecular Formula | C19H16BrNO4 |

| Molecular Weight | 402.244 |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C19H16BrNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-15-8-7-13(20)9-11(15)2/h4-10H,3H2,1-2H3,(H,21,22) |

| Standard InChI Key | LWXSSFLYBPAWSS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

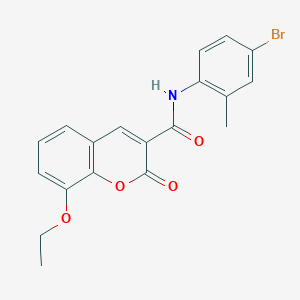

The IUPAC name of the compound is N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide . Its structure consists of a 2H-chromene backbone substituted with an ethoxy group at position 8, a ketone at position 2, and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 4-bromo-2-methylphenyl ring (Figure 1). The bromine atom at the para position and the methyl group at the ortho position on the aromatic ring introduce steric and electronic effects that influence molecular interactions .

Table 1: Molecular Properties of N-(4-Bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆BrNO₄ | |

| Molecular Weight | 402.244 g/mol | |

| CAS Registry Number | 923145-57-7 | |

| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)C |

Stereochemical Considerations

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol starting with the preparation of the chromene-3-carboxylic acid intermediate. A reported method involves:

-

Formation of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid: Ethylation of 8-hydroxy-2-oxo-2H-chromene-3-carboxylic acid using ethyl bromide in alkaline conditions.

-

Coupling with 4-bromo-2-methylaniline: The carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with 4-bromo-2-methylaniline to form the carboxamide bond.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethyl bromide, K₂CO₃, DMF, 80°C, 6 h | 78% | |

| 2 | DCC, DMAP, CH₂Cl₂, rt, 12 h | 65% |

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding a yellow solid with a melting point of 165–167°C. Analytical techniques such as thin-layer chromatography (TLC) (Rf = 0.42 in diethyl ether:petroleum ether, 3:1) and high-performance liquid chromatography (HPLC) ensure purity >95%.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures above 200°C, with no significant photodegradation under ambient light .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.87 (s, 1H, chromene H-4), 7.99 (dd, J = 7.8 Hz, 1H, aromatic), and 3.73 (s, 3H, OCH₂CH₃) .

-

¹³C NMR (101 MHz, DMSO-d₆): Peaks at δ 161.42 (C=O, chromene), 160.87 (C=O, carboxamide), and 55.44 (OCH₂CH₃) .

Infrared (IR) Spectroscopy

Prominent absorption bands at 3347 cm⁻¹ (N–H stretch), 1649 cm⁻¹ (C=O stretch), and 1240 cm⁻¹ (C–O–C asym) .

High-Resolution Mass Spectrometry (HRMS)

Observed [M + H]⁺ at m/z 402.1224 (calculated 402.1231, Δm = −2.16 ppm) .

Biological Activity and Applications

Enzyme Inhibition

The carboxamide group facilitates hydrogen bonding with enzyme active sites. For example, a related compound with a methanesulfonyl group inhibits monoamine oxidase-B (MAO-B) at IC₅₀ = 0.0014 µM . Molecular docking studies suggest similar potential for MAO-B or kinase inhibition .

Future Directions

Further studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume